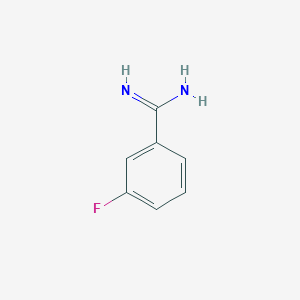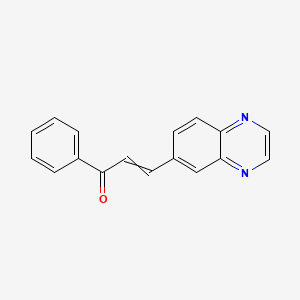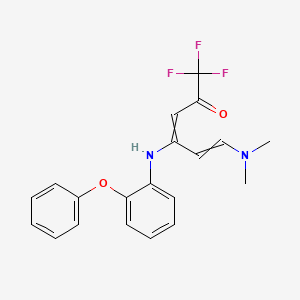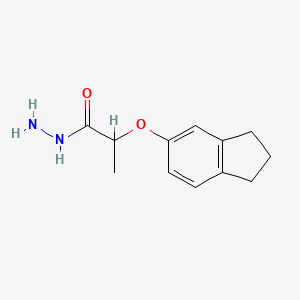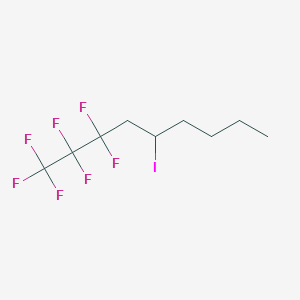
1,1,1,2,2,3,3-Heptafluoro-5-iodononane
Übersicht
Beschreibung
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is a fluorinated organic compound with the molecular formula C9H12F7I. It is characterized by the presence of seven fluorine atoms and one iodine atom attached to a nonane backbone.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3-Heptafluoro-5-iodononane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Biochemische Analyse
Biochemical Properties
1,1,1,2,2,3,3-Heptafluoro-5-iodononane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s high fluorine content and iodine atom enable it to form strong interactions with hydrophobic and halogen-bonding sites on biomolecules. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For example, this compound may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in oxidative stress response, leading to changes in the production of reactive oxygen species (ROS) and impacting cellular redox balance . Additionally, the compound’s interactions with membrane proteins can alter cell membrane properties, affecting cell signaling and transport processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, the iodine atom in this compound can form halogen bonds with amino acid residues in enzyme active sites, resulting in enzyme inhibition or activation . Additionally, the fluorine atoms can engage in hydrophobic interactions with lipid membranes, influencing membrane fluidity and permeability.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo degradation, leading to changes in its biochemical effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can result in decomposition . Long-term effects on cellular function may include alterations in gene expression and metabolic activity due to the compound’s interactions with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes. Threshold effects observed in studies indicate that there is a dose-dependent relationship between the compound’s concentration and its impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted by the body. These metabolic pathways can influence the compound’s bioavailability and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are governed by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . Transport proteins, such as ATP-binding cassette (ABC) transporters, may facilitate the movement of this compound across cellular compartments, influencing its localization and concentration within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be targeted to particular organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals . Within these organelles, this compound can interact with key biomolecules, influencing cellular processes such as energy production, protein folding, and lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane typically involves the iodination of a fluorinated nonane precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Organic solvents such as dichloromethane or chloroform
Catalyst: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-5-iodononane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Reduction Reactions: The compound can be reduced to form non-fluorinated or partially fluorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxyl groups can yield fluorinated alcohols, while reduction can produce partially fluorinated alkanes .
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3-Heptafluoro-5-iodononane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound’s fluorinated groups can enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,2,2,3,3-Heptafluoro-3-iodopropane
- 1,1,1,2,2,3,3-Heptafluoro-2-iodohexane
- 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-5-iodononane is unique due to its specific fluorination pattern and the position of the iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,11)8(12,13)9(14,15)16/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPMMRTKSCBPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(C(F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404578 | |
| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755-48-6 | |
| Record name | 1,1,1,2,2,3,3-heptafluoro-5-iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
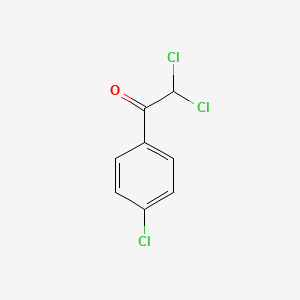
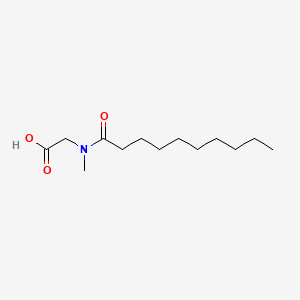
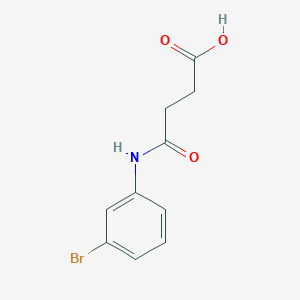
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
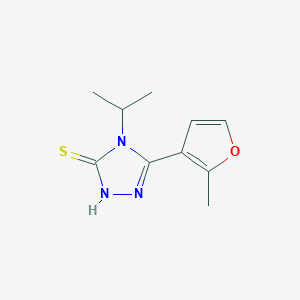
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
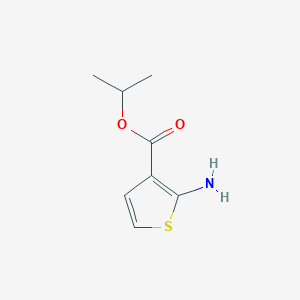
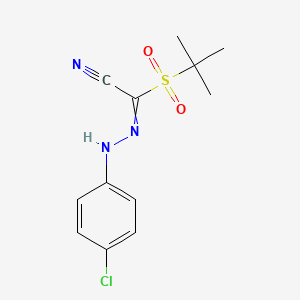
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-3-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307666.png)
